molecular formula C13H15ClFNO2 B6633064 (3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid

(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid

Cat. No.: B6633064
M. Wt: 271.71 g/mol
InChI Key: MIWUYXRUKOAJSK-PSASIEDQSA-N
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Description

(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group and a carboxylic acid group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-chloro-3-fluorophenyl Group: This step involves the substitution of the pyrrolidine ring with the 4-chloro-3-fluorophenyl group using a suitable halogenation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid: shares similarities with other pyrrolidine derivatives, such as:

Uniqueness

The presence of both chlorine and fluorine atoms in the phenyl ring of this compound imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO2/c1-8-5-16(7-10(8)13(17)18)6-9-2-3-11(14)12(15)4-9/h2-4,8,10H,5-7H2,1H3,(H,17,18)/t8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWUYXRUKOAJSK-PSASIEDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C(=O)O)CC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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